4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-[2-(1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-12(19)13-2-5-15(6-3-13)25(20,21)18-8-9-22-14-4-7-16-17(10-14)24-11-23-16/h2-7,10,18H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSLTTZZZKHKLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the benzenesulfonamide group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with a sulfonyl chloride in the presence of a base.
Introduction of the acetyl group: The final step is the acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide with compounds from the evidence sharing key structural motifs: benzo[d][1,3]dioxol-oxyethyl chains , sulfonamides , and acetylated aromatic systems .
Structural Analogues and Core Variations
Key Observations :
- Core Flexibility : The target compound’s benzenesulfonamide core differs from piperazine/piperidine derivatives in the evidence, which are common in CNS agents (e.g., paroxetine analogs in ) .
- Substituent Effects : The acetyl group in the target may confer distinct electronic effects compared to halogen or trifluoromethyl substituents in –5 .
Physicochemical Properties
Notes:
- Melting points for HCl salts of analogs range from 164–203°C (–5), suggesting the target compound’s salt form would align with this trend .
- The acetyl group in Compound 27 () increases carbon content (65.52%) compared to halogenated analogs (e.g., 54.95% in ) .
Functional Implications
- Electron-Withdrawing Groups : The acetyl group may reduce electron density on the benzene ring compared to electron-donating groups (e.g., methoxy in ), affecting reactivity and binding .
- Bioisosteric Potential: The benzo[d][1,3]dioxol-oxyethyl chain in the target compound is structurally analogous to substituents in serotonin reuptake inhibitors (e.g., paroxetine in ) .
Biological Activity
4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure features a sulfonamide group linked to a benzodioxole moiety, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities. The following sections detail specific findings related to the anti-inflammatory, antimicrobial, and antioxidant activities of this compound.
Anti-inflammatory Activity
In studies involving animal models, compounds related to benzenesulfonamides demonstrated notable anti-inflammatory effects. For instance, one study reported that certain benzenesulfonamide derivatives inhibited carrageenan-induced rat paw edema by approximately 94.69% within three hours of administration . This suggests that this compound may possess similar efficacy in reducing inflammation.
Table 1: Comparison of Anti-inflammatory Effects
| Compound | % Inhibition (Carrageenan Model) | Time (Hours) |
|---|---|---|
| Compound A | 94.69% | 3 |
| Compound B | 89.66% | 2 |
| Compound C | 87.83% | 1 |
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives have been widely studied. For example, a related compound demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains:
- E. coli : MIC = 6.72 mg/mL
- S. aureus : MIC = 6.63 mg/mL
- P. aeruginosa : MIC = 6.67 mg/mL
These findings indicate that the compound may also exhibit antimicrobial activity against similar pathogens .
Table 2: Antimicrobial Efficacy of Related Compounds
| Pathogen | Compound | MIC (mg/mL) |
|---|---|---|
| E. coli | Compound D | 6.72 |
| S. aureus | Compound E | 6.63 |
| P. aeruginosa | Compound F | 6.67 |
| C. albicans | Compound G | 6.63 |
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Some sulfonamide derivatives have shown comparable antioxidant activity to Vitamin C in vitro . The IC50 value for one derivative was reported at 0.3287 mg/mL, indicating significant potential for further exploration in therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds similar to this compound:
- Study on Anti-inflammatory Effects : A study evaluated the effects of various benzenesulfonamide derivatives on inflammation models, demonstrating significant reductions in edema and inflammatory markers.
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of sulfonamides against clinical isolates, revealing promising results against resistant strains.
- Antioxidant Potential : Research into the antioxidant capabilities of related compounds has shown their ability to scavenge free radicals effectively.
Q & A
Q. What are the standard synthetic routes for 4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like (Z)-N-(2-((benzo[d][1,3]dioxol-5-yloxy)methyl)allyl) derivatives can undergo CuH-catalyzed hydroalkylation with chiral ligands (e.g., (S)-DTBM-SEGPHOS) to achieve enantioselectivity. Optimization involves controlling reaction time (e.g., 36 hours), solvent systems (e.g., 33% Et₂O in pentane), and stoichiometric ratios (e.g., 5.5 mol% ligand), yielding up to 63% . Purification via flash column chromatography ensures product integrity.
Q. How is the structural identity of this compound confirmed post-synthesis?
Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and mass spectrometry (MS) are critical. For instance, ¹H NMR in methanol-d₄ reveals diagnostic peaks for the acetyl group (~2.5 ppm), benzo[d][1,3]dioxole protons (~6.8–7.0 ppm), and sulfonamide NH (~7.3–7.7 ppm). MS (ESI+) confirms molecular ion peaks, such as m/z 488.2 (M+1) for related derivatives .
Q. What are the preliminary pharmacological activities reported for this compound?
Methodological Answer: Derivatives with benzo[d][1,3]dioxole and sulfonamide moieties exhibit cytotoxic activity against cancer cell lines (e.g., prostate cancer). Assays involve MTT or SRB protocols, with IC₅₀ values calculated from dose-response curves. Structural analogs show potency linked to substituents on the piperazine or aryl rings .
Q. What analytical techniques are used to assess purity and stability?
Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 95% purity threshold) and thermogravimetric analysis (TGA) for thermal stability. Crystallography (e.g., Agilent SuperNova diffractometer) resolves Z-shaped molecular conformations and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
Q. How does the compound’s solubility impact in vitro assays?
Methodological Answer: Solubility in DMSO or aqueous buffers (e.g., PBS) is tested via nephelometry. For low-solubility derivatives, co-solvents (e.g., Cremophor EL) or nanoformulations are employed. Stability in biological matrices (e.g., plasma) is assessed using LC-MS/MS over 24–48 hours .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Methodological Answer: Asymmetric catalysis using chiral ligands (e.g., (S)-DTBM-SEGPHOS) in CuH-mediated hydroalkylation enables enantiomeric excess (ee) >90%. Reaction parameters (temperature, solvent polarity) and ligand loading (5–10 mol%) are tuned to favor (3S,4R) or (3R,4S) configurations. Chiral HPLC (e.g., Chiralpak AD-H column) validates ee .
Q. What computational strategies are used to predict binding modes with biological targets?
Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like G protein-coupled receptor kinases. Pharmacophore models highlight critical residues (e.g., sulfonamide’s hydrogen bonding to Lys220 in GRK2). QSAR studies correlate substituent electronegativity with inhibitory potency (R² > 0.85) .
Q. How do structural modifications (e.g., halogenation) affect bioactivity and selectivity?
Methodological Answer: Introducing halogens (e.g., 4-fluoro or 2-chloro groups) enhances metabolic stability and target affinity. For example, 5-((3S,4R)-piperidinyl)-2-fluorobenzamide derivatives show >50-fold selectivity for GRK2 over GRK1. SAR studies compare IC₅₀ values across analogs with systematic substituent variations .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
Methodological Answer: Cross-validation using orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. mitochondrial membrane potential via JC-1 dye). Mechanistic studies (e.g., Western blotting for caspase-3 cleavage) confirm on-target effects. Batch-to-batch variability is minimized via strict QC protocols (e.g., HPLC purity ≥95%) .
Q. How can crystallographic data inform the design of co-crystals or salts for improved bioavailability?
Methodological Answer: Crystal packing analysis (Mercury software) identifies hydrogen-bond donors/acceptors for co-former selection (e.g., succinic acid). Salt formation (e.g., HCl salts) improves aqueous solubility, as seen in analogs with melting points 164–183°C. Powder X-ray diffraction (PXRD) monitors phase purity during formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
